REACTION_SMILES
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[CH2:1]([CH3:2])[O:3][C:4](=[CH2:5])[c:6]1[n:7][cH:8][cH:9][c:10]([O:12][CH2:13][CH3:14])[n:11]1.[CH3:16][C:17](=[O:18])[CH3:19].[ClH:15]>>[O:3]=[C:4]([CH3:5])[c:6]1[n:7][cH:8][cH:9][c:10]([O:12][CH2:13][CH3:14])[n:11]1
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Name
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Type
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product
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Smiles
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CCOc1ccnc(C(C)=O)n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |